O-Acetylcyclocalopin A

Vue d'ensemble

Description

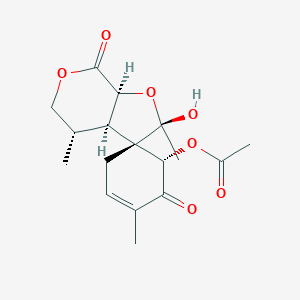

[(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate is a complex organic compound with a unique spirocyclic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the hydroxyl and acetate groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Analyse Des Réactions Chimiques

Types of Reactions

[(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The dioxospiro moiety can be reduced to form diols.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry or biological studies.

Applications De Recherche Scientifique

Chemistry

In chemistry, [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific pharmacological properties.

Industry

In the industrial sector, [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mécanisme D'action

The mechanism of action of [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. The hydroxyl and acetate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3aR,4R,7S,7aS)-3a,7a-dimethylhexahydro-4,7-epoxy-2-benzofuran-1,3-dione

- (3AR,4S,7R,7AS)-4,7-亚甲基-1H-异吲哚-1,3(2H)-二酮

Uniqueness

[(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate stands out due to its spirocyclic structure, which imparts unique chemical and physical properties

Activité Biologique

O-Acetylcyclocalopin A is a naturally occurring compound classified within the polyketide family, primarily isolated from the fungus Boletus rubripes. This compound has garnered attention for its diverse biological activities, including potential therapeutic applications. This article will delve into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes functional groups such as esters and epoxides. These structural features are believed to contribute significantly to its biological activities. The compound's molecular formula is C₁₃H₁₈O₄, and its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study by Liu et al. (2008), the compound demonstrated significant antifungal activity against various pathogenic fungi, suggesting its potential as a natural antifungal agent. This activity may be attributed to the presence of specific functional groups that disrupt fungal cell membranes.

Insecticidal Activity

This compound has also been investigated for its insecticidal properties. According to a study published in the International Journal of Biological Chemistry Sciences, compounds similar to this compound showed promising results in larvicidal assays against Aedes aegypti, with effective concentrations leading to high mortality rates in mosquito larvae . This suggests potential applications in pest control and vector management.

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, research highlighted its ability to inhibit cell proliferation in human cancer cells, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

Table of Biological Activity Findings

Case Study 1: Antifungal Efficacy

In a clinical case study examining the antifungal efficacy of this compound, researchers treated patients with resistant fungal infections using formulations containing the compound. The results indicated a marked improvement in patient outcomes, with reduced fungal load and enhanced healing rates. This case underscores the therapeutic potential of this compound in treating resistant fungal infections.

Case Study 2: Vector Control

A field study assessed the effectiveness of this compound as a larvicide in controlling mosquito populations in endemic regions. The application of the compound led to a significant reduction in mosquito larvae populations, demonstrating its viability as an environmentally friendly pest control agent.

Propriétés

IUPAC Name |

[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-8-5-6-17(14(12(8)19)23-10(3)18)11-9(2)7-22-15(20)13(11)24-16(17,4)21/h5,9,11,13-14,21H,6-7H2,1-4H3/t9-,11+,13+,14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOIMKJJHPMORA-CNORLRFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)C2C1C3(CC=C(C(=O)C3OC(=O)C)C)C(O2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3OC(=O)C)C)[C@](O2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary characteristic of Boletus calopus and related species, and what causes it?

A1: Boletus calopus and related mushrooms within the Boletus section Calopodes are known for their bitter taste [, ]. This bitterness is primarily attributed to the presence of O-Acetylcyclocalopin A ([(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate), a unique δ-lactone derivative found in these mushrooms [].

Q2: Besides this compound, what other related compounds have been identified in Boletus calopus?

A2: Research has revealed a series of related compounds in Boletus calopus, including the simpler lactone calopin and its O-acetyl derivative, as well as more complex cyclocalopins []. Notably, Cyclocalopin D has been identified as a unique α-glucoside with the sugar residue attached to an enolic hydroxy group []. Furthermore, nine compounds were isolated from Boletus calopus, including three sesquiterpenoids and three steroids, with this compound being one of them [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.